1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol
Description
1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol is a cyclobutanol derivative featuring a 3-chlorophenylamino-methyl substituent. Based on comparative analysis, the molecular formula is inferred to be C₁₁H₁₃ClNO, with a molecular weight of approximately 213.68 g/mol (calculated from atomic masses: Cl = 35.45, N = 14.01, O = 16.00, C = 12.01, H = 1.008).
Properties
IUPAC Name |
1-[(3-chloroanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-9-3-1-4-10(7-9)13-8-11(14)5-2-6-11/h1,3-4,7,13-14H,2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBKJWNLHLJQLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol plays a significant role in biochemical reactions due to its unique structural features. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of 1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, 1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cellular health and survival.
Molecular Mechanism
At the molecular level, 1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling. By inhibiting these kinases, 1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol can disrupt signaling pathways and alter cellular responses. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that 1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol remains stable for several hours, allowing for sustained biological activity. In in vivo studies, the compound may undergo metabolic degradation, leading to a decrease in its efficacy over time.
Dosage Effects in Animal Models
The effects of 1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing cellular function and promoting cell survival. At high doses, it may cause toxic or adverse effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The metabolic flux and levels of metabolites can be influenced by the presence of 1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its efficacy and toxicity. For example, 1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol has been shown to accumulate in the liver, where it can exert its metabolic effects.
Subcellular Localization
The subcellular localization of 1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The activity of 1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol can be modulated by its subcellular localization, affecting its overall biological effects.
Biological Activity
1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol, also known as 2-[(3-Chlorophenyl)amino]cyclobutan-1-ol, is a cyclic compound that has attracted attention due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
This compound is characterized by a cyclobutane ring with an amino group and a chlorophenyl substituent. The presence of the chiral center allows for two enantiomeric forms, with the trans isomer often exhibiting greater biological activity.
The biological effects of 1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol are primarily mediated through its interaction with various enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
- Receptor Modulation : It interacts with specific receptors, potentially influencing neurotransmitter systems and cellular signaling pathways.
Antimicrobial Activity
Research indicates that 1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol exhibits notable antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it demonstrated significant activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Concentration (IC50) |
|---|---|
| Staphylococcus aureus | 44 nM |
| Escherichia coli | 200 nM |
| Proteus mirabilis | Active at 1 mM |
These findings suggest its potential as an antibacterial agent in clinical settings .
Cytotoxicity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays revealed varying degrees of cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | <10 |
| A375 (Melanoma) | 5.7 |
| Hela (Cervical Cancer) | Not significant |
These results indicate selective cytotoxicity towards certain cancer cell lines while sparing others, highlighting its potential in targeted cancer therapies .
Case Studies
Case Study 1: Anti-inflammatory Effects
In a study investigating the anti-inflammatory properties of 1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol, researchers found that it significantly reduced pro-inflammatory cytokine levels in human umbilical vein endothelial cells (HUVECs). This effect was attributed to the compound's ability to inhibit the activation of NF-kB signaling pathways.
Case Study 2: Anticancer Activity
Another study assessed the anticancer potential of this compound against various human cancer cell lines. It was found to induce apoptosis in A375 cells through the activation of caspase pathways, suggesting its utility as a chemotherapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, physicochemical, and functional properties of 1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol with related cyclobutanol derivatives:
Structural and Functional Differences
- Its collision cross-section (CCS) data, derived from ion mobility spectrometry, suggests a compact structure compared to bulkier analogs .
Physicochemical and Application Insights
- Solubility and Bioavailability: The target compound’s amine and hydroxyl groups may enhance aqueous solubility compared to 3-(3-chlorophenyl)cyclobutan-1-ol, which lacks polar substituents .
- Synthetic Utility: Compounds like 3-(4-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic acid () demonstrate the versatility of chlorophenylcyclobutanol derivatives in constructing heterocyclic frameworks, though their applications differ due to added complexity .
- Safety and Handling: ’s compound includes safety data (e.g., PubChem CID), suggesting regulatory scrutiny, while ’s compound is restricted to lab use with ≥95% purity .
Research Findings and Implications
- Chlorophenyl Moieties: The 3-chlorophenyl group in both the target compound and 3-(3-chlorophenyl)cyclobutan-1-ol may confer affinity for aromatic-binding biological targets, such as enzyme active sites or receptors .
- Limitations: Direct comparison is constrained by incomplete data (e.g., melting points, solubility values) for the target compound, necessitating further experimental validation.
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds through the following key steps:
- Formation of the cyclobutane ring as the core scaffold.
- Introduction of the 3-chlorophenyl substituent.
- Attachment of the aminomethyl group.
- Functional group transformations to yield the cyclobutan-1-ol structure.
The compound’s molecular formula is C11H14ClNO, with a molecular weight of 211.69 g/mol.
Stepwise Preparation Methods
Cyclobutane Core Construction
The cyclobutane ring is commonly synthesized via ring contraction or [2+2] cycloaddition reactions. Recent advances have demonstrated the use of nitrogen extrusion and ring contraction from pyrrolidine derivatives to form multisubstituted cyclobutanes with stereocontrol. For example, contraction of pyrrolidines using hypervalent iodine reagents (e.g., hydroxy(tosyloxy)iodobenzene) and ammonium carbamate in trifluoroethanol solvent yields cyclobutanes with multiple stereocenters in moderate to good yields (up to 69%).
This method involves:
- Electrophilic amination of pyrrolidines to form 1,1-diazene intermediates.
- Nitrogen extrusion leading to 1,4-biradical species.
- Intramolecular cyclization forming the cyclobutane ring.
The stereospecificity of this approach is beneficial for synthesizing enantiomerically enriched cyclobutanes, which is critical for biological activity.
Aminomethyl Group Incorporation
The aminomethyl group is introduced by functionalizing the cyclobutane ring at the appropriate position, often through reductive amination or nucleophilic substitution reactions. For example, starting from a cyclobutanone intermediate, reductive amination with ammonia or amine sources can install the aminomethyl functionality.
Hydroxyl Group Formation (Cyclobutan-1-ol)
The hydroxyl group at the 1-position of the cyclobutane ring is introduced by oxidation or hydrolysis steps. For instance, hydrolysis of cyclobutane derivatives bearing suitable leaving groups or oxidation of cyclobutane precursors can yield the cyclobutan-1-ol moiety.
Representative Synthesis Route Summary
Detailed Research Findings
- The use of hypervalent iodine reagents enables efficient nitrogen transfer and ring contraction, providing a stereospecific route to cyclobutanes with functional groups amenable to further modification.
- Pd-catalyzed C-H arylation with transient directing groups offers regioselective and stereoselective installation of aryl substituents on cyclobutylamines, facilitating the synthesis of 3-chlorophenyl-substituted cyclobutanes.
- The aminomethyl group enhances biological activity potential by increasing interactions with biological targets, making the precise control of its introduction critical.
- Hydroxylation steps are usually mild to preserve the integrity of the substituted cyclobutane ring and avoid overoxidation or ring opening.
Analytical Data and Characterization
The compound’s identity and purity are confirmed by:
- NMR Spectroscopy: Characteristic signals for cyclobutane protons, aminomethyl group, and aromatic chlorophenyl protons.
- Mass Spectrometry: Molecular ion peak at m/z consistent with 211.69 g/mol.
- InChIKey: VXFGOIFPQRTQFD-UHFFFAOYSA-N
- SMILES: C1C(CC1(CN)C2=CC(=CC=C2)Cl)O
These data confirm the successful synthesis and structural integrity of 1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
